2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester
Overview
Description
The compound “2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester” is also known as “tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate”. It has a CAS Number of 236406-55-6 . The compound is a solid at room temperature and is stored in a refrigerator .
Molecular Structure Analysis
The molecular formula of the compound is C12H22N2O2 . The InChI code is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12/h13H,4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.32 . It is a solid at room temperature and is stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Spiroarsoranes Analysis : Spiroarsoranes, including compounds similar to 2,7-Diazaspiro[3.5]nonane derivatives, were studied for their polytopal equilibrium in solution, demonstrating the impact of methyl substitution on the predominance of specific stereoisomers. This research contributes to the understanding of chemical behavior and structural analysis of spiro compounds (Tapia-Benavides et al., 2010).
Methodology Improvement : An improved synthesis method for Diazaspiro[4.4] nonane, a similar compound, has been developed. This method offers higher efficiency and better yield, which is crucial for scientific research and industrial applications (Ji Zhiqin, 2004).
Biological and Pharmacological Potential
Bromophenol Derivatives Study : Research involving bromophenol derivatives with cyclopropyl moiety, including compounds akin to 2,7-Diazaspiro[3.5]nonane, has shown their efficacy as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These findings are significant for developing treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Antitubercular Agents Research : A series of new benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane moieties have been developed and shown effective against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the compound's potential in treating tuberculosis (Wang et al., 2020).
Advanced Materials and Chemistry Applications
Solid-Phase Synthesis Linker : The compound 1,6-Dioxaspiro[4,4]nonane-2,7-dione, structurally related to 2,7-Diazaspiro[3.5]nonane, has been used as a linker in solid-phase synthesis of oligonucleotides. This demonstrates its utility in creating complex biomolecules (Leisvuori et al., 2008).
Catalyst-Free Synthesis of Heterocycles : The catalyst-free synthesis of nitrogen-containing spiro heterocycles, utilizing double Michael addition reactions, underscores the importance of spiro compounds like 2,7-Diazaspiro[3.5]nonane in efficient and environmentally friendly chemical synthesis (Aggarwal et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)5-7-14(4)8-6-13/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDLQBMOVKECF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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